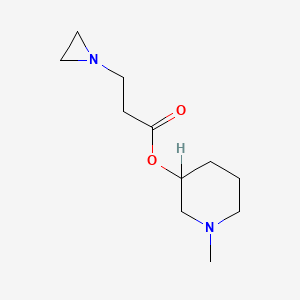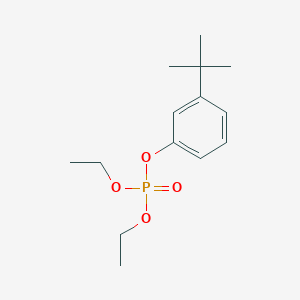
3-tert-Butylphenyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butylphenyl diethyl phosphate: is an organic compound belonging to the class of organophosphates. It is known for its excellent thermal stability and hydrolytic resistance, making it a valuable component in various industrial applications. The compound is often used as a flame retardant due to its ability to enhance the thermal properties of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butylphenyl diethyl phosphate typically involves the reaction of 3-tert-butylphenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-tert-Butylphenyl diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 3-tert-butylphenol and diethyl phosphate.
Oxidation: It can be oxidized to form corresponding phosphates with higher oxidation states.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 3-tert-butylphenol and diethyl phosphate.
Oxidation: Higher oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-tert-Butylphenyl diethyl phosphate is used as a flame retardant in polymers and resins. Its thermal stability and resistance to hydrolysis make it suitable for enhancing the properties of materials used in high-temperature applications.
Biology: In biological research, it is used as a model compound to study the behavior of organophosphates in biological systems. Its interactions with enzymes and proteins are of particular interest.
Medicine: While not directly used as a drug, its derivatives are studied for potential therapeutic applications, especially in the development of enzyme inhibitors.
Industry: It is widely used in the production of flame-retardant materials, including plastics, textiles, and coatings. Its ability to improve the thermal properties of these materials makes it valuable in various industrial applications.
Mécanisme D'action
The mechanism by which 3-tert-Butylphenyl diethyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the disruption of metabolic pathways.
Comparaison Avec Des Composés Similaires
- Triphenyl phosphate
- Tris(2,4-di-tert-butylphenyl)phosphate
- Tetrabutylphenyl diphenyl phosphate
Comparison: 3-tert-Butylphenyl diethyl phosphate is unique due to its specific structure, which imparts excellent thermal stability and hydrolytic resistance. Compared to triphenyl phosphate, it offers better performance in high-temperature applications. Tris(2,4-di-tert-butylphenyl)phosphate, on the other hand, is known for its superior flame-retardant properties but may not offer the same level of hydrolytic resistance.
Propriétés
Numéro CAS |
13538-33-5 |
|---|---|
Formule moléculaire |
C14H23O4P |
Poids moléculaire |
286.30 g/mol |
Nom IUPAC |
(3-tert-butylphenyl) diethyl phosphate |
InChI |
InChI=1S/C14H23O4P/c1-6-16-19(15,17-7-2)18-13-10-8-9-12(11-13)14(3,4)5/h8-11H,6-7H2,1-5H3 |
Clé InChI |
VWKMOAHNBFHIQX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=CC=CC(=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


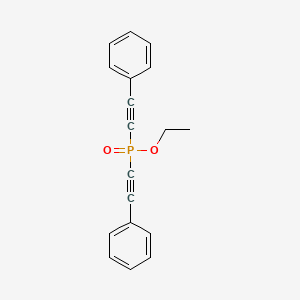
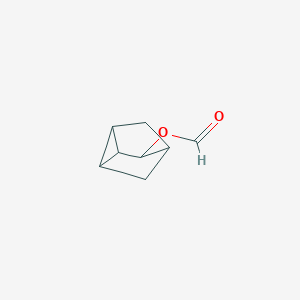
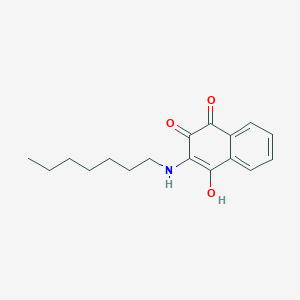
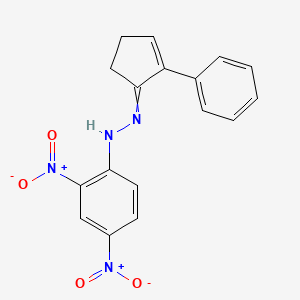
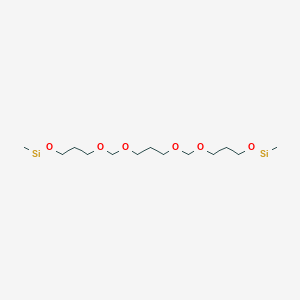
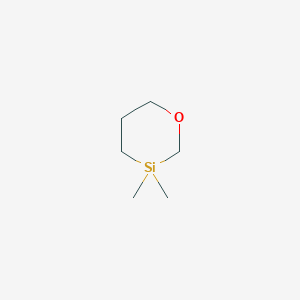


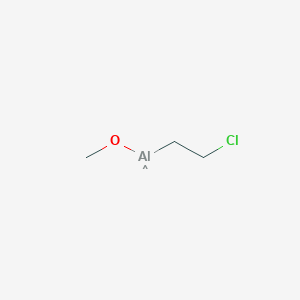
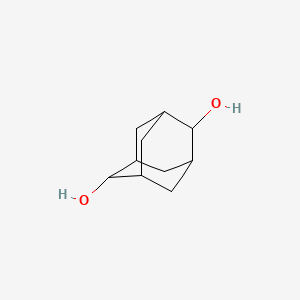

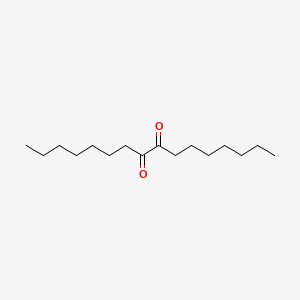
![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)
